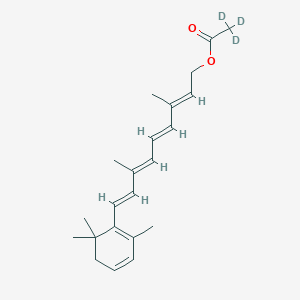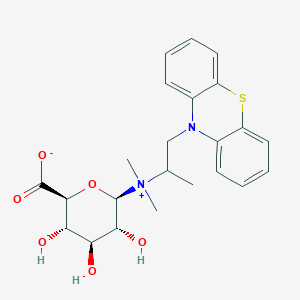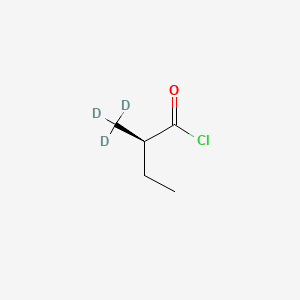
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Methyl-2-oxovaleric Acid, where the hydrogen atoms are replaced with deuterium (d7). This compound is often used as a reference standard in various analytical applications due to its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt typically involves the deuteration of 4-Methyl-2-oxovaleric AcidThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of industrial-grade deuterated reagents and advanced catalytic systems to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its incorporation and transformation in biological systems. This helps in understanding the metabolic pathways and the molecular targets involved. The compound interacts with various enzymes and metabolic intermediates, providing insights into the biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-oxovaleric Acid: The non-deuterated form of the compound.
2-Ketoisocaproic Acid: Another keto acid with similar structural features.
2-Oxo-4-methylpentanoic Acid: A closely related compound with slight structural variations
Uniqueness
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is unique due to its stable isotope labeling, which makes it highly valuable in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies, setting it apart from its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1795020-84-6 |
|---|---|
Molekularformel |
C₆H₂D₇NaO₃ |
Molekulargewicht |
159.17 |
Synonyme |
2-Ketoisocaproic Acid-d7 Sodium Salt; 2-Oxo-4-methylpentanoic Acid-d7 Sodium Salt; 4-Methyl-2-oxopentanoic Acid-d7 Sodium Salt; Sodium 2-Ketoisocaproate-d7; Sodium 4-methyl-2-oxopentanoate-d7; Sodium 4-methyl-2-oxovalerate-d7; Sodium α-Keto-isocaproa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

